1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a unique structure combining an oxane ring, a pyrrolidine ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reaction of a suitable amine with a dihaloalkane.
Coupling of the Rings: The oxane and pyrrolidine rings are then coupled through a nucleophilic substitution reaction.
Formation of the Propenone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the propenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Products include oxides or ketones.
Reduction: Products include saturated ketones or alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with similar compounds, such as:
1-(Pyrrolidin-1-yl)prop-2-en-1-one: Lacks the oxane ring, resulting in different reactivity and applications.
1-(Oxan-4-yl)pyrrolidin-2-one: Features a different arrangement of the oxane and pyrrolidine rings, leading to distinct properties.
1-(Pyrrolidin-1-yl)but-2-en-1-one:
The uniqueness of this compound lies in its combination of the oxane and pyrrolidine rings with the propenone moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13-6-3-11(9-13)10-4-7-15-8-5-10/h2,10-11H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQRLCVGHAESRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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